6-ヨードピリダジン-3-アミン

概要

説明

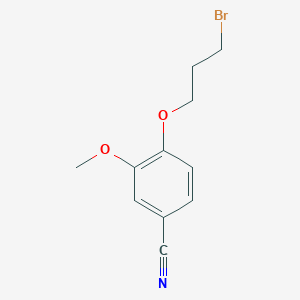

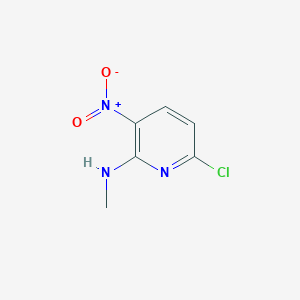

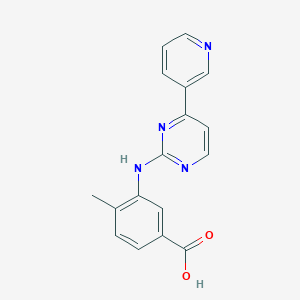

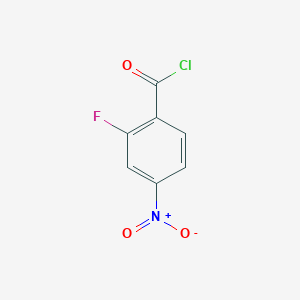

6-Iodopyridazin-3-amine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Iodopyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodopyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学的活性

ピリダジンおよびピリダジノンは、2つの隣接する窒素原子を含む複素環であり、幅広い薬理学的活性を示すことが示されています . これらの活性には、抗菌、抗うつ、抗高血圧、抗がん、抗血小板、抗潰瘍、除草剤、摂食阻害、およびその他のさまざまな予想される生物学的活性があります .

創薬化学におけるコア足場

ピリダジン誘導体などのヘテロ芳香族足場は、創薬化学において「特権構造」であることが示されています . 多くの創薬プログラムでは、ピリダジンをコア足場として使用しています .

農薬用途

さまざまなピリダジノン誘導体は、農薬としてよく知られています . それらは、市販されているいくつかの薬物および農薬に含まれています .

抗血小板剤

5位に置換された6-アリール-3 (2H)-ピリダジノン誘導体が数多く合成されています . その作用機序は、血小板凝集の活性化に必要なカルシウムイオン流入を阻害する能力に基づいていることが判明しています .

心臓ホスホジエステラーゼ-III(PDE-III)の阻害

一連の6-ベンゾキサシニルピラダジン-3-オンを、心臓ホスホジエステラーゼ-III(PDE-III)画分のインビトロでの阻害について試験しました . ある化合物が、犬のPDE-III画分の非常に強力な選択的阻害剤であることが判明しました .

市販されている薬物

製薬業界では、さまざまな環置換基を持つ多置換ピリダジノン化合物を幅広く合成する必要が常にあります . そのような化合物の多くは、市販の薬物として使用されています .

Safety and Hazards

6-Iodopyridazin-3-amine may be harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

Pyridazine derivatives, which include 6-iodopyridazin-3-amine, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Iodopyridazin-3-amine may interact with its targets in a similar manner, leading to changes in cellular functions.

Pharmacokinetics

The pharmacokinetic properties of 6-Iodopyridazin-3-amine suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Iodopyridazin-3-amine. For instance, nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters . .

生化学分析

Biochemical Properties

6-Iodopyridazin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including copper-containing amine oxidases. These enzymes are involved in the deamination of amine-containing molecules, leading to the formation of aminoaldehydes and hydrogen peroxide

Cellular Effects

The effects of 6-Iodopyridazin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with bromodomains of proteins such as SMARCA2 and SMARCA4, which are involved in chromatin remodeling and gene expression regulation . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the importance of 6-Iodopyridazin-3-amine in cellular processes.

Molecular Mechanism

The molecular mechanism of 6-Iodopyridazin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing their normal function . Additionally, 6-Iodopyridazin-3-amine can activate other enzymes by enhancing their catalytic activity. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Iodopyridazin-3-amine can change over time. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2 and 8 degrees Celsius . It can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that 6-Iodopyridazin-3-amine can have lasting effects on cellular processes, including gene expression and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of 6-Iodopyridazin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions with enzymes and proteins . At higher doses, 6-Iodopyridazin-3-amine can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications.

Metabolic Pathways

6-Iodopyridazin-3-amine is involved in several metabolic pathways, including those related to the metabolism of amines and amino acids. This compound interacts with enzymes such as copper-containing amine oxidases, which are involved in the catabolism of polyamines and the formation of aminoaldehydes . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of 6-Iodopyridazin-3-amine in metabolic processes.

Transport and Distribution

The transport and distribution of 6-Iodopyridazin-3-amine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be highly permeable to the blood-brain barrier and can be distributed throughout the body . Its localization and accumulation within specific tissues and cells can influence its biochemical properties and effects on cellular function.

Subcellular Localization

6-Iodopyridazin-3-amine is localized within specific subcellular compartments, including the peroxisomes and cytoplasm. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of 6-Iodopyridazin-3-amine is essential for understanding its activity and function within cells, as it can influence its interactions with enzymes and other biomolecules.

特性

IUPAC Name |

6-iodopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEUBRHRIJMZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446472 | |

| Record name | 6-iodopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-60-0 | |

| Record name | 6-iodopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)